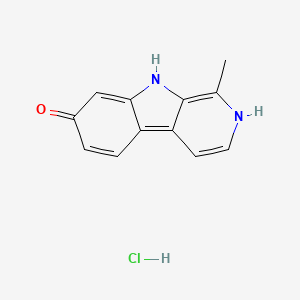

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea

Overview

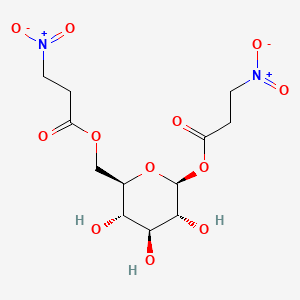

Description

SB-200646: is a compound known for its role as a selective antagonist of serotonin receptors, specifically the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It was the first compound discovered to have selectivity for 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C over 5-hydroxytryptamine 2A receptors . This compound has shown anxiolytic properties in animal models, making it a subject of interest in pharmacological research .

Mechanism of Action

Target of Action

SB-200646, also known as 1-(1-Methyl-1H-indol-5-yl)-3-(pyridin-3-yl)urea or N-(1-Methyl-5-indolyl)-N’-(3-pyridyl)urea, is a selective and potent antagonist of the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

SB-200646 acts by selectively blocking the 5-HT2B and 5-HT2C receptors . This blockade prevents the normal function of these receptors, leading to changes in the downstream signaling pathways. The pKi values for 5-HT2B, 5-HT2C, and 5-HT2A are 7.5, 6.9, and 5.2, respectively .

Biochemical Pathways

The blockade of the 5-HT2B and 5-HT2C receptors by SB-200646 affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in its signaling pathway can lead to changes in mood and behavior. The exact downstream effects of this blockade are still under investigation.

Result of Action

The blockade of the 5-HT2B and 5-HT2C receptors by SB-200646 has been shown to have electrophysiological and anxiolytic properties in vivo . For example, it has been reported that SB-200646 can significantly decrease the number of spontaneously active ventral tegmental area (VTA) dopaminergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SB-200646 involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to yield the final product, 1-(1-methyl-1H-indol-5-yl)-3-pyridin-3-ylurea .

Industrial Production Methods: : While specific industrial production methods for SB-200646 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : SB-200646 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea and indole moieties. It can also participate in hydrogen bonding and π-π interactions due to its aromatic structure .

Common Reagents and Conditions

Substitution Reactions: Common reagents include thionyl chloride for the formation of acid chlorides and amines for urea formation.

Hydrogen Bonding: Solvents like dimethyl sulfoxide and water can facilitate hydrogen bonding interactions.

Major Products: : The major product of the synthesis of SB-200646 is 1-(1-methyl-1H-indol-5-yl)-3-pyridin-3-ylurea. Other potential by-products include unreacted starting materials and side products from incomplete reactions .

Scientific Research Applications

Chemistry: : SB-200646 is used as a tool compound to study the function of serotonin receptors, particularly 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It helps in understanding the role of these receptors in various physiological processes .

Biology: : In biological research, SB-200646 is used to investigate the effects of serotonin receptor antagonism on behavior and neurotransmission. It has been shown to alter the activity of midbrain dopamine neurons, which are involved in reward and motivation pathways .

Medicine: : SB-200646 has potential therapeutic applications in the treatment of anxiety disorders due to its anxiolytic properties. It is also being explored for its effects on other neurological conditions .

Industry: : While its primary use is in research, SB-200646 could potentially be developed into a therapeutic agent for clinical use, pending further studies and clinical trials .

Comparison with Similar Compounds

Similar Compounds

Ketanserin: A non-selective serotonin receptor antagonist that also targets 5-hydroxytryptamine 2A receptors.

Ritanserin: Another serotonin receptor antagonist with a broader spectrum of activity compared to SB-200646.

MDL100907: A selective 5-hydroxytryptamine 2A receptor antagonist.

Uniqueness: : SB-200646 is unique in its high selectivity for 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors over 5-hydroxytryptamine 2A receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors without the confounding effects of 5-hydroxytryptamine 2A receptor antagonism .

Properties

IUPAC Name |

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162550 | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-63-1 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-200646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SB-200646?

A1: SB-200646 (N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride) acts as a potent and selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2C and 5-HT2B subtypes. [, , ] This means it binds to these receptors and blocks the actions of serotonin, preventing the downstream effects typically mediated by these receptors.

Q2: What is the significance of SB-200646's selectivity for 5-HT2C/2B receptors?

A2: The selectivity of SB-200646 is crucial because it allows researchers to study the specific roles of 5-HT2C and 5-HT2B receptors in various physiological and behavioral processes. This is particularly important as other 5-HT receptor subtypes, like 5-HT2A, often have overlapping functions. [] Previous tools lacked this selectivity, making it difficult to isolate the effects of individual subtypes.

Q3: How does SB-200646 compare to other 5-HT2 receptor antagonists in terms of its affinity for different subtypes?

A3: SB-200646 exhibits a higher affinity for 5-HT2C and 5-HT2B receptors compared to 5-HT2A receptors. Studies have shown that its binding affinity (pKi) for the rat 5-HT2A receptor is significantly lower than its affinity for the 5-HT2C and 5-HT2B receptors. [] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these subtypes.

Q4: What are some of the physiological effects observed after administering SB-200646?

A4: SB-200646 has demonstrated efficacy in reversing several effects attributed to 5-HT2C receptor activation. These include reversing m-chlorophenylpiperazine (mCPP)-induced hypolocomotion and hypophagia in rats. [] Furthermore, it has shown anxiolytic-like effects in the social interaction test, suggesting a potential role of 5-HT2C/2B receptors in anxiety. []

Q5: How does SB-200646 impact the activity of dopamine neurons?

A5: Research shows that both acute and chronic administration of SB-200646 can influence the activity of dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA) of rats. [] These effects are similar to those observed with atypical antipsychotic drugs, indicating potential involvement of 5-HT2C/2B receptors in their mechanism of action.

Q6: Has SB-200646 been used to study the role of 5-HT receptors in specific blood vessels?

A6: Yes, SB-200646 has been instrumental in investigating the role of 5-HT receptors in vascular function. For instance, studies using SB-200646 have revealed that 5-HT2B receptors mediate endothelium-dependent relaxation in rat jugular veins. [] Additionally, research suggests that endogenous nitric oxide selectively modulates 5-HT-mediated vasoconstriction in bovine pulmonary supernumerary arteries, potentially through a mechanism involving 5-HT2B receptors, as evidenced by the use of SB-200646. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)